

# An In-depth Technical Guide to Methyl 2-aminopyridine-3-carboxylate

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## Compound of Interest

Compound Name: Methyl 2-aminonicotinate

Cat. No.: B050381

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## Introduction

Methyl 2-aminopyridine-3-carboxylate, also known as **methyl 2-aminonicotinate**, is a pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature, possessing both an amino group and a methyl ester, allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex heterocyclic systems. This guide provides a comprehensive overview of the physicochemical properties, spectral data, reactivity, and potential applications of Methyl 2-aminopyridine-3-carboxylate, with a focus on providing practical data for laboratory and research settings.

## Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-aminopyridine-3-carboxylate is presented in the table below. These properties are crucial for its handling, purification, and use in chemical reactions.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	152.15 g/mol	[1]
Appearance	Solid	
Melting Point	82-86 °C	
Boiling Point (Predicted)	288.7 ± 20.0 °C	[2]
pKa (Predicted)	4.96 ± 0.40	[3][4]
CAS Number	14667-47-1	[1]

Solubility: While detailed quantitative solubility data is not readily available in the literature, 2-aminopyridine, a related compound, exhibits solubility in a range of solvents including water, methanol, ethanol, N,N-dimethylformamide (DMF), n-propanol, isopropanol, n-butanol, N-methyl-2-pyrrolidine (NMP), isobutanol, acetonitrile, amyl acetate, and n-propyl acetate. Its solubility generally increases with temperature. It is sparingly soluble in non-polar solvents like n-hexane and cyclohexane.[5]

## Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of Methyl 2-aminopyridine-3-carboxylate.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed, assigned spectrum for Methyl 2-aminopyridine-3-carboxylate is not available, the following table provides expected chemical shifts based on data from similar aminopyridine derivatives.[1][6][7]

<sup>1</sup>H NMR (Proton NMR)

Protons	Expected Chemical Shift (ppm)	Multiplicity
Pyridine-H (aromatic)	6.0 - 8.2	m
-NH <sub>2</sub>	4.5 (broad)	s
-OCH <sub>3</sub>	3.8	s

### <sup>13</sup>C NMR (Carbon-13 NMR)

Carbon	Expected Chemical Shift (ppm)
C=O (ester)	~163
C-NH <sub>2</sub> (aromatic)	~157
Aromatic CH	97 - 140
-OCH <sub>3</sub>	~52

## Infrared (IR) Spectroscopy

The IR spectrum of Methyl 2-aminopyridine-3-carboxylate would be expected to show characteristic absorption bands for its functional groups.

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )
N-H Stretch (amine)	3500 - 3300 (two bands for primary amine)
C-H Stretch (aromatic)	3100 - 3000
C-H Stretch (aliphatic, -CH <sub>3</sub> )	3000 - 2850
C=O Stretch (ester)	1750 - 1735
C=C and C=N Stretch (aromatic ring)	1600 - 1400
C-N Stretch	1335 - 1250
C-O Stretch (ester)	1320 - 1000

## Mass Spectrometry (MS)

The mass spectrum of Methyl 2-aminopyridine-3-carboxylate would show a molecular ion peak ( $M^+$ ) at  $m/z = 152$ . Key fragmentation patterns would likely involve the loss of the methoxy group ( $-OCH_3$ ,  $M-31$ ) or the entire methoxycarbonyl group ( $-COOCH_3$ ,  $M-59$ ).<sup>[8][9]</sup>

## Reactivity and Stability

Methyl 2-aminopyridine-3-carboxylate is a stable solid under standard conditions. Its reactivity is characterized by the presence of the amino and ester functional groups.

- **Amino Group:** The amino group can undergo acylation, alkylation, and diazotization reactions. It also directs electrophilic aromatic substitution to the ortho and para positions of the pyridine ring.
- **Ester Group:** The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to amides or other esters via transesterification.
- **Pyridine Ring:** The pyridine ring can undergo nucleophilic aromatic substitution, although it is generally less reactive than benzene towards electrophilic substitution.

## Experimental Protocols

### Synthesis of Methyl 2-aminopyridine-3-carboxylate

A common method for the synthesis of Methyl 2-aminopyridine-3-carboxylate involves the esterification of 2-aminonicotinic acid.

General Procedure:

- **Dissolution:** Dissolve 2-aminonicotinic acid in an excess of methanol.
- **Acid Catalyst:** Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, dropwise to the cooled solution.
- **Reflux:** Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

- **Neutralization:** After the reaction is complete, cool the mixture and neutralize the excess acid with a base, such as sodium bicarbonate solution.
- **Extraction:** Extract the product into an organic solvent like ethyl acetate.
- **Purification:** Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

## Applications in Research and Drug Development

The 2-aminopyridine scaffold is a prominent feature in many biologically active molecules.<sup>[10]</sup> Derivatives of this structure have shown a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.<sup>[11]</sup>

While specific biological activities and signaling pathway involvement for Methyl 2-aminopyridine-3-carboxylate are not extensively documented in publicly available literature, its role as a key intermediate makes it highly relevant to drug discovery. It can be used to synthesize a variety of heterocyclic compounds with potential therapeutic applications. For instance, the amino and ester groups provide handles for further chemical modifications to explore structure-activity relationships and develop novel drug candidates.

## Safety and Handling

Methyl 2-aminopyridine-3-carboxylate is classified as a combustible solid. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a well-ventilated area away from heat and open flames. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

## Conclusion

Methyl 2-aminopyridine-3-carboxylate is a versatile and valuable compound for chemical synthesis. Its well-defined physicochemical properties and reactive functional groups make it an important starting material for the creation of diverse molecular architectures, particularly in the pursuit of new therapeutic agents. This guide provides a foundational understanding of its key characteristics to aid researchers in its effective utilization. Further investigation into its

specific biological activities and reaction mechanisms will undoubtedly continue to expand its applications in science and industry.

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